molecular formula C7H10N6 B1277359 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile CAS No. 21320-38-7

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile

Cat. No. B1277359
CAS RN: 21320-38-7
M. Wt: 178.2 g/mol
InChI Key: MOVYTPJXZBDDBN-UHFFFAOYSA-N
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Description

The compound 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it has both amino and nitrile functional groups attached to the triazine ring, which may influence its reactivity and interaction with other chemical species.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile, they do provide insight into the reactivity of similar triazine derivatives. For instance, the paper titled "Spectroscopic analysis, thermodynamic study and molecular modeling of charge transfer complexation between 2-amino-5,6-dimethyl-1,2,4-triazine with DDQ in acetonitrile" describes the interaction of a triazine derivative with DDQ, which could be relevant for understanding the synthesis pathways and reactivity of the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms. The presence of amino and dimethylamino substituents on the triazine ring can affect the electron density and the overall geometry of the molecule. The paper utilizes molecular modeling to analyze the structure of a similar triazine complex, which could provide insights into the bond lengths, bond angles, and potential energy maps that might also be applicable to the compound of interest.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be quite varied, depending on the substituents attached to the ring. The paper discusses the formation of a charge transfer complex between a triazine derivative and DDQ, indicating that the compound can act as an electron donor in the presence of an electron acceptor. This suggests that 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile may also form charge transfer complexes under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of amino groups can confer basic properties, while the nitrile group can participate in various chemical reactions, such as nucleophilic addition. The paper examines the anodic oxidation of amines in acetonitrile, which could be relevant for understanding the electrochemical properties of 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile. The study of the anodic oxidation of 4-dimethylaminoantipyrine provides insights into the behavior of the dimethylamino group during electron transfer processes.

Scientific Research Applications

Anticancer Activity

4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile derivatives have been explored for their anticancer properties. Specifically, a study by Sa̧czewski et al. (2006) synthesized a series of derivatives and tested their in vitro antitumor activity. One compound, in particular, showed remarkable activity against the melanoma MALME-3 M cell line.

Corrosion Inhibition

Research by Hu et al. (2016) on benzothiazole derivatives, closely related to 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile, demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These derivatives offer enhanced stability and higher inhibition efficiencies against steel corrosion.

Chemical Synthesis and Structural Analysis

Bakharev et al. (2015) conducted a study focusing on the chemical synthesis involving 5-dimethylaminotetrazolo[1,5-a][1,3,5]triazin-7-one, which is structurally related to the chemical . This study provides insights into the reaction processes and product formation, highlighting the compound's versatility in chemical synthesis.

Antimicrobial Activity

Research by Patel et al. (2012) synthesized thiazolidinone derivatives from 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile and evaluated their antimicrobial activity. These compounds were effective against a range of bacteria and fungi.

Molecular Modeling and Thermodynamic Studies

Al-Attas et al. (2014) conducted a spectroscopic and thermodynamic study involving 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine, a related compound. This study provides a deeper understanding of the compound's behavior in different environments, which is crucial for its application in various scientific fields.

Interaction with Other Chemicals

Salnikov et al. (2012) investigated the interaction of acetonitrile with trifluoromethanesulfonic acid, highlighting the formation of a variety of structures. This study is relevant due to the use of acetonitrile in the synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl acetonitrile.

Safety And Hazards

The safety data sheet for “[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile” indicates that it is hazardous if swallowed or comes into contact with skin . It can cause skin irritation, serious eye irritation, and is flammable .

properties

IUPAC Name

2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYTPJXZBDDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429433
Record name [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile

CAS RN

21320-38-7
Record name 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21320-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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